Radioprotective Efficacy of WR-1065 Versus WR-2721 and Cysteamine in Cultured Human Cells
In a direct head-to-head comparative study in cultured human cells, WR-1065 demonstrated superior radioprotective efficacy compared to both its prodrug WR-2721 and the classical aminothiol cysteamine. After a 30-minute pre-treatment with 4 mM of each agent, the dose reduction factors (DRF) were 2.9 for WR-1065, 2.3 for cysteamine, and 1.3 for WR-2721. Extending the pre-treatment duration with 10 mM drug increased the DRF for WR-1065 to 3.4, compared to 1.8 for WR-2721 [1]. This represents a 2.2-fold higher DRF for WR-1065 versus WR-2721 at baseline (4 mM, 30 min) and a 1.9-fold higher DRF at optimized conditions (10 mM, extended incubation).
| Evidence Dimension | Radioprotective efficacy (Dose Reduction Factor, DRF) |
|---|---|
| Target Compound Data | DRF = 2.9 (4 mM, 30 min pre-treatment); DRF = 3.4 (10 mM, extended pre-treatment) |
| Comparator Or Baseline | WR-2721: DRF = 1.3 (4 mM, 30 min); DRF = 1.8 (10 mM, extended). Cysteamine: DRF = 2.3 (4 mM, 30 min) |
| Quantified Difference | WR-1065 vs WR-2721: 2.2-fold higher DRF at 4 mM; 1.9-fold higher at 10 mM. WR-1065 vs cysteamine: 26% higher DRF at 4 mM |
| Conditions | Cultured human cells exposed to gamma irradiation; reproductive death (viability) as indicator; 30-minute drug pre-treatment prior to irradiation |
Why This Matters
For researchers designing radioprotection experiments in vitro, direct use of WR-1065 eliminates the confounding variable of prodrug activation efficiency and provides the highest achievable radioprotective efficacy among clinically relevant aminothiols.
- [1] Purdie JW, Inhaber ER, Schneider H, Labelle JL. Comparative study of the radioprotective effects of cysteamine, WR-2721, and WR-1065 in cultured human cells. Radiat Res. 1983;77(2):303. DOI: 10.2307/3575142. View Source
